(2S,3S,4R,5R,6S)-2-[[(1R,2S,2'S,4aR,4bR,6aS,7R,8S,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Hosenkoside A is typically isolated from natural sources rather than synthesized chemically. The compound is extracted from the dried seeds of Impatiens balsamina L. using various chromatographic techniques .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for Hosenkoside A. The compound is primarily obtained through extraction and purification from natural sources .
Chemical Reactions Analysis
Types of Reactions: Hosenkoside A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced forms of Hosenkoside A .
Scientific Research Applications
Hosenkoside A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycoside structures and reactions.
Industry: Used in the development of new drugs and therapeutic agents.
Mechanism of Action
Hosenkoside A is part of a series of baccharane-type glycosides, including Hosenkoside B, Hosenkoside C, Hosenkoside F, Hosenkoside M, Hosenkoside K, and Hosenkoside G . These compounds share similar structures but differ in their specific functional groups and bioactivities. Hosenkoside A is unique due to its specific glycosidic linkages and its potent anti-cancer and anti-inflammatory properties .
Comparison with Similar Compounds
- Hosenkoside B
- Hosenkoside C
- Hosenkoside F
- Hosenkoside M
- Hosenkoside K
- Hosenkoside G
Properties
Molecular Formula |
C48H82O20 |
---|---|
Molecular Weight |
979.2 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6S)-2-[[(1R,2S,2'S,4aR,4bR,6aS,7R,8S,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C48H82O20/c1-22(16-49)24-8-13-48(21-62-24)15-14-46(4)23(40(48)61)6-7-29-44(2)11-10-30(45(3,28(44)9-12-47(29,46)5)20-63-41-37(59)34(56)31(53)25(17-50)64-41)67-43-39(36(58)33(55)27(19-52)66-43)68-42-38(60)35(57)32(54)26(18-51)65-42/h22-43,49-61H,6-21H2,1-5H3/t22-,23+,24-,25-,26+,27+,28+,29+,30-,31-,32+,33+,34+,35-,36-,37-,38+,39+,40+,41-,42-,43-,44-,45-,46+,47+,48+/m0/s1 |
InChI Key |
JUKFJOYCFLIWIA-TXMVNDBNSA-N |
Isomeric SMILES |
C[C@@H](CO)[C@@H]1CC[C@@]2(CC[C@@]3([C@@H]([C@H]2O)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO[C@@H]6[C@H]([C@@H]([C@H]([C@@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)CO1 |
Canonical SMILES |
CC(CO)C1CCC2(CCC3(C(C2O)CCC4C3(CCC5C4(CCC(C5(C)COC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)CO1 |
Origin of Product |
United States |
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